1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine is an organic compound characterized by the presence of a piperazine ring substituted with a bromothiophene moiety. This compound, with the chemical identifier 364794-30-9, is of significant interest in medicinal chemistry and organic synthesis due to its versatile applications in developing biologically active molecules and novel materials.
The compound is classified under organic compounds, specifically as a piperazine derivative. It has garnered attention for its potential applications in pharmaceuticals, particularly for central nervous system disorders, and as an intermediate in organic synthesis processes.
The synthesis of 1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine typically involves a condensation reaction between 4-bromothiophene-2-carbaldehyde and 4-methylpiperazine. The procedure can be summarized as follows:
The molecular structure of 1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine features a piperazine ring that enhances solubility and bioavailability. The chemical structure can be represented as follows:
This structure indicates the presence of:
The compound's molecular weight is approximately 284.22 g/mol.
1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine can undergo various chemical reactions due to its functional groups:
The mechanism of action for 1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine primarily relates to its role as an intermediate in synthesizing pharmaceutical agents targeting central nervous system disorders. While specific pathways are not detailed in the literature, compounds with similar structures often interact with neurotransmitter systems, potentially modulating receptor activity or neurotransmitter uptake.
1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine exhibits distinct physical and chemical properties:
While precise melting point and boiling point data are not provided in the sources, compounds of this class generally have moderate stability under standard laboratory conditions.
The compound has several notable applications:
Nucleophilic aromatic substitution (SNAr) and alkylation represent predominant routes for constructing the C–N bond between bromothiophene and piperazine scaffolds. The electron-deficient nature of 4-bromothiophene derivatives, particularly at the 2- and 5-positions, facilitates direct displacement of bromine with N-methylpiperazine under optimized conditions. Key studies demonstrate that reactions employing 2,4-dibromothiophene 1 and N-methylpiperazine 2 in polar aprotic solvents (e.g., DMF, acetonitrile) at 80–100°C yield the target compound 4 within 12–24 hours [9]. Crucially, selectivity for C4-bromine substitution over C2 is achieved via stoichiometric control (1:1 ratio) and moderate temperatures, minimizing disubstitution byproducts [9].
Alternative alkylation pathways utilize 4-bromo-2-(bromomethyl)thiophene 3, where the benzylic bromide exhibits heightened electrophilicity. Treatment with N-methylpiperazine (2) in dichloromethane at 0–25°C completes conjugation within 1–2 hours (Table 1). This approach circumvents regioselectivity challenges but requires anhydrous conditions to suppress hydrolysis of the alkyl bromide [6].
Table 1: Nucleophilic Substitution Optimization Parameters
Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
2,4-Dibromothiophene | N-Methylpiperazine | DMF | 80 | 24 | 65 |
2,4-Dibromothiophene | N-Methylpiperazine | CH₃CN | 100 | 12 | 72 |
4-Bromo-2-(bromomethyl)thiophene | N-Methylpiperazine | CH₂Cl₂ | 25 | 1 | 88 |
Reductive amination offers a versatile alternative when aldehyde-functionalized bromothiophenes are accessible. 4-Bromothiophene-2-carboxaldehyde (5) undergoes condensation with N-methylpiperazine (2) in methanol, forming an iminium intermediate 6. Subsequent reduction with sodium borohydride or sodium cyanoborohydride at 0°C provides the target molecule 4 in 70–85% yields [7]. This method proves advantageous for introducing isotopic labels (e.g., deuterium at the methylene bridge) via labeled reductants and accommodates acid-sensitive substrates better than SNAr protocols [7].
Catalytic hydrogenation (Pd/C or PtO₂, H₂ at 1–3 atm) presents a solvent-tunable variant, enabling reactions in ethanol, THF, or solvent-free systems. Elevated pressures (3 atm) reduce reaction times to 4–6 hours but may necessitate bromine-protecting groups to prevent debromination [4].
Complex synthetic routes emerge when incorporating the target compound into advanced intermediates. A representative sequence involves:
Piperazine-building strategies employ N-Boc-piperazines, where deprotection (TFA/CH₂Cl₂) precedes conjugation. For example, N-Boc-N-methylpiperazine 9 undergoes Boc cleavage, followed by alkylation with 3 to afford 4 in 78% yield over two steps [10]. These routes offer orthogonal functional group compatibility for synthesizing derivatives bearing additional pharmacophores.
While 4 lacks stereocenters, asymmetric methods enable access to chiral analogs. Transition-metal catalysis using palladium complexes with (S)-CF₃-t-BuPHOX ligand 10 (5–10 mol%) facilitates enantioselective alkylation of N-acylpiperazinones 11 with bromothiophene-containing electrophiles (e.g., 12), yielding α-substituted piperazinones 13 with >90% ee [10]. Subsequent borane reduction and deprotection affords enantiopure 2-substituted-1-((4-bromothiophen-2-yl)methyl)-4-methylpiperazines 14 (Figure 1).
Figure 1: Asymmetric Synthesis Strategy
Electrophile **12** + Piperazinone **11** → [Pd/(S)-CF₃-t-BuPHOX **10**] → Enantiopure **13** (90% ee) → BH₃·THF → Deprotection → Chiral Piperazine **14**
Organocatalytic approaches exploit chiral ammonium salts (e.g., 15) derived from cinchona alkaloids to control iminium geometry during reductive amination, achieving moderate enantioselectivity (60–75% ee) for benzylic stereocenters [7].
Solvent-free methodologies enhance atom economy and reduce waste generation. Mechanochemical grinding of 4-bromo-2-(bromomethyl)thiophene (3) and N-methylpiperazine (2) (1:1 molar ratio) in a ball mill (500 rpm, 30 min) delivers 4 in 82% yield without solvents or catalysts [2] [5]. Microwave irradiation further intensifies this approach: neat mixtures irradiated at 100–150 W for 5–10 minutes achieve near-quantitative conversion, suppressing thermal degradation of the bromothiophene moiety [5].
Bio-based catalysis employs lemon juice or orange peel extract (15–20 vol%) as acidic promoters in water or solvent-free systems. Citric/ascorbic acids catalyze the SN₂ reaction between 3 and 2 at 50°C, yielding 4 in 89–92% yield within 1 hour [2]. These methods align with green chemistry principles, utilizing renewable catalysts and minimizing hazardous solvent use.
Table 2: Green Synthesis Performance Comparison
Method | Catalyst/Additive | Temp (°C) | Time | Yield (%) |
---|---|---|---|---|
Ball milling | None | 25 (ambient) | 30 min | 82 |
Microwave (neat) | None | 150 | 5 min | 95 |
Citrus juice (solvent-free) | Lemon extract | 50 | 1 h | 92 |
Water emulsion | Orange peel powder | 70 | 45 min | 89 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1